molecular formula C17H17F2NO3 B4382892 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide

Cat. No.: B4382892
M. Wt: 321.32 g/mol
InChI Key: RXOGIQLZJLGKHS-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide is a synthetic organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of different solvents, catalysts, and reaction conditions to enhance the efficiency of each step. For example, the use of sodium hydroxide as an alkali in the N-acylation step has been shown to be more economical and scalable compared to other bases .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The difluoromethoxy and ethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins and enzymes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and ethoxy groups enhances its potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-3-22-15-10-13(8-9-14(15)23-17(18)19)20-16(21)12-6-4-11(2)5-7-12/h4-10,17H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOGIQLZJLGKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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